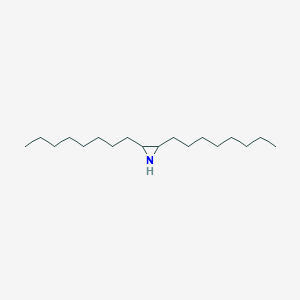
2,3-Dioctylaziridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dioctylaziridine is a nitrogen-containing heterocyclic compound characterized by a three-membered ring structure with two octyl groups attached at the 2 and 3 positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,3-Dioctylaziridine can be synthesized through the reaction of octylamines with alkenes via an electrogenerated dication intermediate. This method involves the transformation of alkenes into a metastable, dicationic intermediate that undergoes aziridination with primary amines under basic conditions .
Industrial Production Methods: Industrial production of aziridines, including this compound, often involves the use of electrophilic nitrogen sources such as iminoiodinane or nitrene precursors. These reagents serve both as the stoichiometric oxidant and the nitrogen source, facilitating the aziridination process .
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Dioctylaziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolines.
Substitution: It reacts with carboxylic acids to yield β-hydroxyalkyl amides and 2-substituted 4,5-di-n-octyl-δ2-oxazolines.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as peroxides.
Substitution: Reactions with carboxylic acids are conducted under mild conditions, often in the presence of a catalyst.
Major Products:
β-Hydroxyalkyl amides: Formed in yields ranging from 69% to 89%.
2-Substituted 4,5-di-n-octyl-δ2-oxazolines: Formed in smaller amounts, ranging from traces to 12% of the theoretical yield.
Aplicaciones Científicas De Investigación
2,3-Dioctylaziridine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,3-dioctylaziridine involves its ability to undergo ring-opening reactions in the presence of nucleophiles. This property imparts useful alkylating properties, making it effective in various biological and chemical processes. The compound’s reactivity is primarily due to the significant ring strain in the aziridine ring, which encourages ring-opening reactions .
Comparación Con Compuestos Similares
Aziridine: The parent compound of 2,3-dioctylaziridine, known for its high reactivity and use in polymer synthesis.
Thiazolidine: A five-membered heterocycle containing sulfur and nitrogen, known for its diverse biological activities.
Uniqueness of this compound: this compound stands out due to its specific substitution pattern, which imparts unique reactivity and properties. The presence of two octyl groups enhances its lipophilicity and potential for use in various industrial applications .
Propiedades
Número CAS |
13866-34-7 |
|---|---|
Fórmula molecular |
C18H37N |
Peso molecular |
267.5 g/mol |
Nombre IUPAC |
2,3-dioctylaziridine |
InChI |
InChI=1S/C18H37N/c1-3-5-7-9-11-13-15-17-18(19-17)16-14-12-10-8-6-4-2/h17-19H,3-16H2,1-2H3 |
Clave InChI |
KUFBWADZXJUZBU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1C(N1)CCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[Tert-butyl(methyl)amino]-3-methylbut-2-enenitrile](/img/structure/B14010319.png)

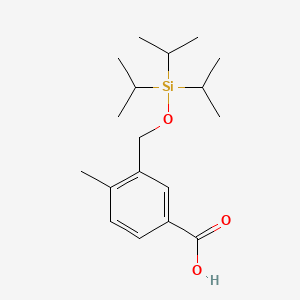
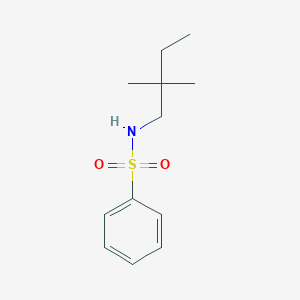
![Carbamic acid, [(3-aminopropyl)carbonimidoyl]bis-, bis(1,1-dimethylethyl) ester, monohydrochloride](/img/structure/B14010334.png)
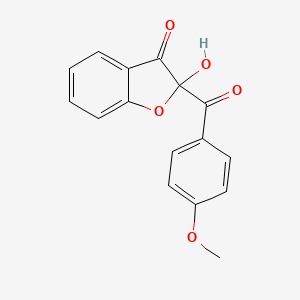
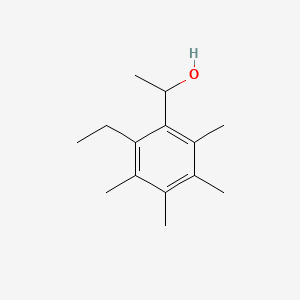

![5H-Indeno[1,2-c]pyridazine](/img/structure/B14010371.png)
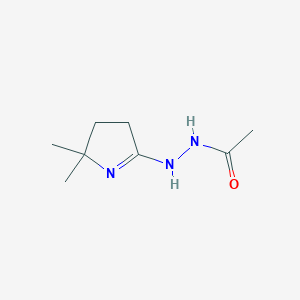
![4-[(2,6-diamino-5-phenyldiazenylpyridin-3-yl)diazenyl]-N-pyrimidin-2-ylbenzenesulfonamide](/img/structure/B14010388.png)
![3,5-dibromo-N-[(4-chlorophenyl)methyl]-2-hydroxybenzamide](/img/structure/B14010395.png)

